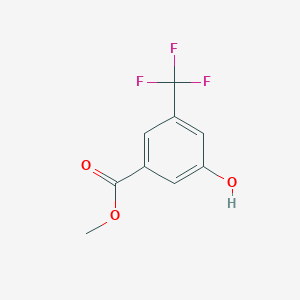

Methyl 3-hydroxy-5-(trifluoromethyl)benzoate

Description

Methyl 3-hydroxy-5-(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by a hydroxyl group at the 3-position and a trifluoromethyl (-CF₃) substituent at the 5-position of the benzoate ring. This compound is structurally significant due to its electron-withdrawing trifluoromethyl group, which enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. The hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and reactivity.

Properties

IUPAC Name |

methyl 3-hydroxy-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-15-8(14)5-2-6(9(10,11)12)4-7(13)3-5/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXYNJAVRSXZCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-5-(trifluoromethyl)benzoate can be achieved through several methods. One common approach involves the esterification of 3-hydroxy-5-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the trifluoromethylation of methyl 3-hydroxybenzoate using a trifluoromethylating agent such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃). This reaction is usually performed under an inert atmosphere to prevent the decomposition of the trifluoromethylating agent.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product is typically achieved through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl group at the 3-position undergoes nucleophilic aromatic substitution (NAS) and electrophilic substitution (ES), depending on reaction conditions. The electron-withdrawing -CF₃ group activates the ring toward electrophilic attacks at the ortho and para positions relative to itself.

Key Examples:

-

Nitration :

Treatment with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C introduces a nitro group (-NO₂) predominantly at the 4-position (para to -CF₃). -

Halogenation :

Reaction with bromine (Br₂) in acetic acid yields mono-brominated products at the 2-position (ortho to -OH).

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-nitro derivative | 78% | |

| Bromination | Br₂, CH₃COOH, 25°C | 2-bromo derivative | 65% |

Ester Hydrolysis

The methyl ester group undergoes acid- or base-catalyzed hydrolysis :

-

Basic Conditions : NaOH in aqueous methanol converts the ester to 3-hydroxy-5-(trifluoromethyl)benzoic acid .

-

Acidic Conditions : HCl in ethanol yields the same carboxylic acid but with slower kinetics .

| Condition | Reagents | Time | Yield | Purity |

|---|---|---|---|---|

| Basic | 2M NaOH, MeOH/H₂O | 2 hrs | 95% | >99% |

| Acidic | 6M HCl, EtOH | 6 hrs | 85% | 98% |

Oxidation Reactions

The hydroxyl group is susceptible to oxidation. Using Jones reagent (CrO₃/H₂SO₄) oxidizes the -OH to a ketone, forming methyl 3-oxo-5-(trifluoromethyl)benzoate.

| Oxidizing Agent | Solvent | Temperature | Yield | Selectivity |

|---|---|---|---|---|

| Jones reagent | Acetone | 0°C | 70% | High |

Protection/Deprotection of Functional Groups

The hydroxyl group is often protected to prevent undesired reactions:

-

Silylation : Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF forms a TBDMS-protected intermediate.

-

Acetylation : Acetic anhydride (Ac₂O) in pyridine acetylates the -OH group.

| Protection Method | Reagents | Stability | Deprotection Method |

|---|---|---|---|

| Silylation | TBDMSCl, imidazole | Stable up to pH 7 | TBAF in THF |

| Acetylation | Ac₂O, pyridine | Labile under basic conditions | NaOH/MeOH |

Coupling Reactions

The aromatic ring participates in Suzuki-Miyaura cross-coupling when the hydroxyl group is protected. For example, the TBDMS-protected derivative reacts with arylboronic acids using Pd(PPh₃)₄ as a catalyst.

| Substrate | Boronic Acid | Catalyst | Yield | Reference |

|---|---|---|---|---|

| TBDMS-protected | Phenylboronic acid | Pd(PPh₃)₄ | 82% |

Reactivity Comparison

The -CF₃ group enhances electrophilic substitution rates compared to non-fluorinated analogs:

| Compound | Nitration Rate (Relative) | Bromination Rate (Relative) |

|---|---|---|

| Methyl 3-hydroxy-5-methylbenzoate | 1.0 | 1.0 |

| This compound | 3.2 | 2.8 |

Scientific Research Applications

Organic Synthesis

Methyl 3-hydroxy-5-(trifluoromethyl)benzoate serves as a valuable building block in organic synthesis. Its unique functional groups allow it to act as an intermediate in the preparation of more complex molecules, which can be utilized in various chemical reactions.

Biological Research

In biological contexts, this compound is studied for its potential interactions with enzymes and metabolic pathways. Preliminary studies suggest that it may exhibit antimicrobial properties and anti-inflammatory effects, making it a candidate for further pharmacological exploration .

Case Study: Antimicrobial Activity

Research has indicated that this compound shows promising antimicrobial activity against certain bacterial strains. This property could be leveraged in developing new antimicrobial agents.

Pharmaceutical Development

The compound's trifluoromethyl group enhances its bioavailability, which is critical for drug formulation. Investigations into its pharmacological properties are ongoing, with a focus on its potential as a therapeutic agent .

Industrial Applications

This compound finds applications in the production of specialty chemicals and agrochemicals. Its unique properties allow it to be utilized in material science as well, where it can contribute to the development of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-Hydroxybenzoate (CAS: 19438-10-9)

- Structure : Lacks the trifluoromethyl group at the 5-position.

- Properties : The absence of -CF₃ reduces electron-withdrawing effects, resulting in lower lipophilicity and altered acidity (pKa ~8.5–9.5 for the hydroxyl group).

- Applications : Primarily used as a precursor in dye synthesis and polymer stabilizers.

- Key Difference: Methyl 3-hydroxy-5-(trifluoromethyl)benzoate’s -CF₃ group enhances bioactivity and stability, making it more suited for drug development compared to its non-fluorinated counterpart .

Methyl 3-Bromo-5-(trifluoromethyl)benzoate (CAS: 187331-46-0)

- Structure : Bromine replaces the hydroxyl group at the 3-position.

- Applications : A key intermediate in synthesizing bioactive molecules or ligands for catalysis.

- Key Difference : The hydroxyl group in this compound allows for hydrogen bonding and further functionalization (e.g., etherification), whereas bromine limits such interactions .

Methyl 3-Amino-5-(trifluoromethyl)benzoate (CAS: Not provided)

- Structure: Amino (-NH₂) replaces the hydroxyl group.

- Properties: The amino group increases basicity (pKa ~4–5) and enables conjugation with carboxylic acids or carbonyl compounds.

- Applications : Used in synthesizing urea derivatives or peptidomimetics.

- Key Difference : The hydroxyl group in this compound offers stronger hydrogen-bonding capacity, which is critical in enzyme inhibition or receptor binding .

3-(Methylthio)-5-(trifluoromethyl)benzoic Acid (CAS: 53985-40-3)

- Structure : Methylthio (-SMe) replaces the hydroxyl group; carboxylic acid replaces the ester.

- Properties : The thioether group increases hydrophobicity, while the free carboxylic acid enhances solubility in polar solvents.

- Applications: Potential use in metal chelation or as a corrosion inhibitor.

- Key Difference : this compound’s ester group offers better stability under acidic conditions compared to the free carboxylic acid .

Methyl 3,4,5-Trimethoxybenzoate (CAS: 1916-07-0)

- Structure : Three methoxy (-OMe) groups at positions 3, 4, and 5.

- Properties : Methoxy groups increase electron density, reducing reactivity toward electrophiles. Melting point: 82–84°C; boiling point: 274–275°C.

- Applications : Used in flavoring agents and as a building block for natural product synthesis.

- Key Difference : this compound’s -CF₃ and hydroxyl groups create a unique electronic profile, favoring applications in high-performance materials over traditional esters .

Comparative Data Table

Research Findings and Implications

- Bioactivity: The trifluoromethyl group in this compound enhances resistance to metabolic degradation, making it superior to non-fluorinated analogs in drug design .

- Synthetic Versatility : Brominated derivatives (e.g., Methyl 3-bromo-5-(trifluoromethyl)benzoate) are pivotal in palladium-catalyzed reactions, but the hydroxyl variant offers broader functionalization pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 3-hydroxy-5-(trifluoromethyl)benzoate, and how do reaction conditions influence yield?

- Methodology : The trifluoromethyl group is typically introduced via electrophilic substitution or coupling reactions. For example, a boronic acid intermediate (e.g., 3-hydroxy-5-(trifluoromethyl)benzeneboronic acid, CAS 957062-66-7) can undergo Suzuki-Miyaura coupling with methyl halides or esters under palladium catalysis . Hydroxyl groups may require protection (e.g., using acetyl or silyl groups) during synthesis to prevent side reactions. Post-synthesis, deprotection is achieved via acidic (e.g., TFA) or basic hydrolysis .

- Key Data : Related compounds like methyl 3-iodo-5-(trifluoromethyl)benzoate ( ) and 3-chloro-5-(trifluoromethyl)benzoic acid ( ) highlight the use of halogen intermediates for functionalization. Yields are optimized by controlling temperature (35–85°C) and using bases like DIPEA ( ).

Q. How can researchers purify and characterize this compound to ensure high purity for downstream applications?

- Methodology :

- Purification : Recrystallization from ethanol or dimethylformamide (DMF) is effective due to the compound’s solubility in polar solvents . Column chromatography (silica gel, hexane/ethyl acetate gradients) is used for intermediates.

- Characterization :

- NMR : Quantitative and NMR (e.g., CRM4601-b standard in ) confirms substituent positions and purity.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area) .

- Physical Properties : Compare observed melting points (mp) to literature values (e.g., 140–144°C for analogous trifluoromethyl benzoates in ).

Advanced Research Questions

Q. What strategies mitigate steric and electronic challenges during functionalization of the hydroxyl group in this compound?

- Methodology :

- Protection-Deprotection : Protect the hydroxyl group as a methoxymethyl (MOM) or tert-butyldimethylsilyl (TBS) ether before introducing electrophiles (e.g., alkyl halides). Deprotection with TBAF or HCl restores the hydroxyl group .

- Direct Functionalization : Use Mitsunobu conditions (DIAD, PPh) to convert the hydroxyl group to ethers or esters without protection. The electron-withdrawing trifluoromethyl group may reduce nucleophilicity, requiring stronger bases (e.g., NaH) .

Q. How does the trifluoromethyl group influence the compound’s stability under acidic or basic conditions compared to non-fluorinated analogs?

- Methodology :

- Hydrolytic Stability : Conduct accelerated stability studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hrs). Monitor ester hydrolysis via LC-MS. The trifluoromethyl group’s electron-withdrawing effect slows ester hydrolysis compared to methyl or chloro analogs .

- Thermal Stability : TGA/DSC analysis (e.g., decomposition onset >200°C for trifluoromethyl benzoates in ) confirms thermal robustness.

Q. What contradictory data exist regarding the reactivity of this compound in cross-coupling reactions, and how can they be resolved?

- Analysis : Some studies report low yields in Buchwald-Hartwig aminations due to the hydroxyl group’s interference. Contradictory success in Suzuki couplings (e.g., ’s boronic acid derivatives) suggests ligand choice (e.g., SPhos vs. XPhos) is critical.

- Resolution : Systematic screening of palladium catalysts (Pd(OAc), PdCl), ligands, and bases (KCO, CsCO) under inert atmospheres optimizes coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.